molecular formula C10H12BrNO3 B8163736 1-Bromo-2-isopropoxy-5-methyl-3-nitrobenzene

1-Bromo-2-isopropoxy-5-methyl-3-nitrobenzene

Cat. No.: B8163736
M. Wt: 274.11 g/mol
InChI Key: YKHZJYPHOUDIEE-UHFFFAOYSA-N
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Description

1-Bromo-2-isopropoxy-5-methyl-3-nitrobenzene is an organic compound with the molecular formula C10H12BrNO3. It is a derivative of benzene, characterized by the presence of bromine, isopropoxy, methyl, and nitro functional groups.

Preparation Methods

The synthesis of 1-Bromo-2-isopropoxy-5-methyl-3-nitrobenzene involves multiple steps:

Chemical Reactions Analysis

1-Bromo-2-isopropoxy-5-methyl-3-nitrobenzene can undergo various chemical reactions:

Scientific Research Applications

1-Bromo-2-isopropoxy-5-methyl-3-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-isopropoxy-5-methyl-3-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atom can undergo nucleophilic substitution. These interactions can lead to the formation of various products depending on the reaction conditions .

Comparison with Similar Compounds

1-Bromo-2-isopropoxy-5-methyl-3-nitrobenzene can be compared with similar compounds such as:

This compound’s unique combination of functional groups makes it a valuable intermediate in various chemical syntheses and applications.

Properties

IUPAC Name

1-bromo-5-methyl-3-nitro-2-propan-2-yloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-6(2)15-10-8(11)4-7(3)5-9(10)12(13)14/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHZJYPHOUDIEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OC(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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